N-(Amino-peg3)-n-bis(peg3-acid) N-(Amino-peg3)-n-bis(peg3-acid) N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 2055042-59-4
VCID: VC0536644
InChI: InChI=1S/C26H52N2O13/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32/h1-24,27H2,(H,29,30)(H,31,32)
SMILES: C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O
Molecular Formula: C26H52N2O13
Molecular Weight: 600.7

N-(Amino-peg3)-n-bis(peg3-acid)

CAS No.: 2055042-59-4

Cat. No.: VC0536644

Molecular Formula: C26H52N2O13

Molecular Weight: 600.7

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(Amino-peg3)-n-bis(peg3-acid) - 2055042-59-4

Specification

Description N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
CAS No. 2055042-59-4
Molecular Formula C26H52N2O13
Molecular Weight 600.7
IUPAC Name 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C26H52N2O13/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32/h1-24,27H2,(H,29,30)(H,31,32)
Standard InChI Key UHOXWPGAUQMIHP-UHFFFAOYSA-N
SMILES C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O
Appearance Solid powder

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